molecular formula C14H13NO2 B6363790 3-(4-Ethylphenyl)picolinic acid CAS No. 1225734-67-7

3-(4-Ethylphenyl)picolinic acid

Cat. No.: B6363790
CAS No.: 1225734-67-7
M. Wt: 227.26 g/mol
InChI Key: VGPWOHFTESCKTH-UHFFFAOYSA-N
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Description

. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound features a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-ethylphenyl group at the 3-position.

Biochemical Analysis

Biochemical Properties

3-(4-Ethylphenyl)picolinic acid, like picolinic acid, may play a role in various biochemical reactions. Picolinic acid is known to be involved in the kynurenine pathway, a major route of L-tryptophan catabolism

Cellular Effects

Picolinic acid has been shown to exhibit broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and Influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Picolinic acid is known to work by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This suggests that this compound may have similar interactions with biomolecules.

Temporal Effects in Laboratory Settings

Picolinic acid has been used as a building block for the synthesis of various coordination compounds

Dosage Effects in Animal Models

Picolinic acid has shown promising antiviral activity against SARS-CoV-2 and Influenza A virus in pre-clinical animal models .

Metabolic Pathways

This compound is likely involved in the kynurenine pathway, similar to picolinic acid This pathway involves various enzymes and cofactors and affects metabolic flux and metabolite levels

Transport and Distribution

Picolinic acid is known to play a key role in zinc transport , suggesting that this compound may have similar effects.

Subcellular Localization

The localization of proteins and other biomolecules can be influenced by various factors, including targeting signals and post-translational modifications

Preparation Methods

The synthesis of 3-(4-Ethylphenyl)picolinic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature.

For industrial production, large-scale methods that are cost-effective and environmentally friendly are preferred. One such method involves the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) to form picolinic acid, which can then be further functionalized to introduce the 4-ethylphenyl group .

Chemical Reactions Analysis

3-(4-Ethylphenyl)picolinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Ethylphenyl)picolinic acid has several applications in scientific research:

Comparison with Similar Compounds

3-(4-Ethylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-ethylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-10-5-7-11(8-6-10)12-4-3-9-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPWOHFTESCKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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